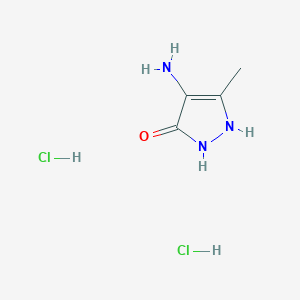

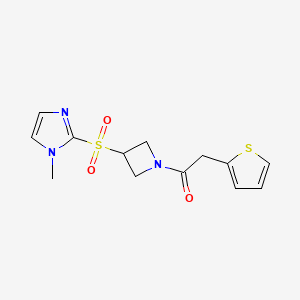

![molecular formula C21H14N4O3 B2742396 (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 881566-49-0](/img/structure/B2742396.png)

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O3 and its molecular weight is 370.368. The purity is usually 95%.

BenchChem offers high-quality (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound involves the creation of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, highlighting its role in the development of new chemical entities with potential biological activities. For instance, Salem et al. (2015) have utilized a similar benzodioxol derivative for the synthesis of various fused heterocyclic compounds, demonstrating its versatility as a precursor in organic synthesis. These compounds were further characterized by various spectroscopic methods, underscoring the importance of this class of compounds in the synthesis of potentially bioactive molecules (Salem, Farhat, Errayes, & Madkour, 2015).

Fluorescent Properties

Research conducted by Rangnekar and Rajadhyaksha (1986) focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives from a key compound closely related to the structure of interest, demonstrating their fluorescent properties. This study indicates the potential use of such compounds in the development of fluorescent markers or probes for scientific and industrial applications, showcasing the compound's utility beyond medicinal chemistry (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial and Antifungal Agents

Al-Omran, El-Khair, and Mohareb (2002) synthesized derivatives of 2-aminothiophene-3-carbonitrile and benzotriazole, demonstrating their antimicrobial and antifungal activities. While not directly related to the exact chemical compound , this research underscores the broader chemical class's potential in developing new antimicrobial and antifungal agents, highlighting the importance of structural analogs in medicinal chemistry research (Al-Omran, El-Khair, & Mohareb, 2002).

Cell Cycle Disruption and Apoptotic Activity

Another study by Sarhan et al. (2010) on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed significant antiproliferative activity and the ability to induce apoptosis, suggesting potential applications in cancer research. This research highlights the compound's relevance in studying cell cycle disruption and apoptosis, crucial pathways in understanding and treating cancer (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Wirkmechanismus

Target of Action

VU0605362-1, also known as (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile, primarily targets the KEAP1-CUL3 E3-ligase complex . This complex plays a crucial role in controlling the protein levels of NRF2 , a transcription factor that is critical in various NRF2-dependent cancers .

Mode of Action

VU0605362-1 functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VU0605362-1 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 .

Biochemical Pathways

The compound affects the NRF2-KEAP1 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . Vu0605362-1 enhances the affinity between keap1 and cul3, promoting the degradation of nrf2 . This modulation of NRF2 levels can have significant effects on NRF2-dependent cancers .

Result of Action

The result of VU0605362-1’s action is the degradation of NRF2 in NRF2-activated cancers . By targeting the KEAP1-CUL3 interaction and promoting the degradation of NRF2, VU0605362-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers . This mechanism of action has been confirmed through in vitro and in vivo studies .

Eigenschaften

IUPAC Name |

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3/c1-12-14(9-22)20-24-16-4-2-3-5-17(16)25(20)21(26)15(12)10-23-13-6-7-18-19(8-13)28-11-27-18/h2-8,10,23H,11H2,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPSCXWDSNDEP-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=C(C=C4)OCO5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC5=C(C=C4)OCO5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)

![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)

![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)